molecular formula C6H4ClF3N2S B096124 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 16097-63-5

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B096124
CAS No.: 16097-63-5
M. Wt: 228.62 g/mol
InChI Key: GOORQLLDZBAQIW-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a trifluoromethyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent under basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the chloro or trifluoromethyl groups under specific conditions.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine include:

    4-Chloro-2-(trifluoromethyl)pyrimidine: Lacks the methylsulfanyl group, which may affect its reactivity and applications.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but different positioning of the chloro and trifluoromethyl groups, leading to different chemical properties.

    4-Chloro-2-(methylsulfanyl)pyrimidine: Lacks the trifluoromethyl group, which may influence its biological activity and stability.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOORQLLDZBAQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289799
Record name 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16097-63-5
Record name 16097-63-5
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Record name 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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